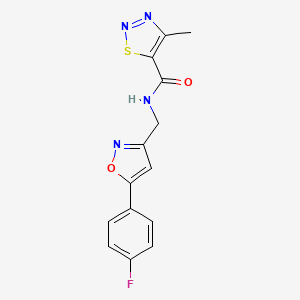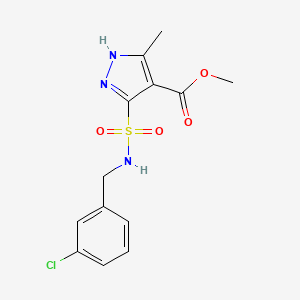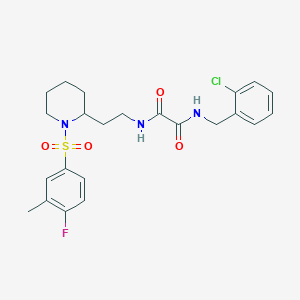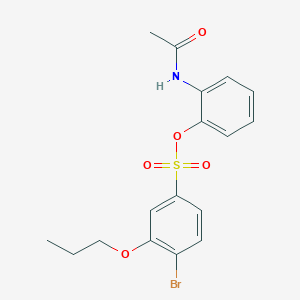![molecular formula C11H16N2O B2608629 [4-(Pyridin-2-yl)oxan-4-yl]methanamine CAS No. 1260900-82-0](/img/structure/B2608629.png)
[4-(Pyridin-2-yl)oxan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Pyridin-2-yl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C11H16N2O . It is also known as (4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)methanamine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[4-(Pyridin-2-yl)oxan-4-yl]methanamine” is 1S/C11H16N2O.2ClH/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[4-(Pyridin-2-yl)oxan-4-yl]methanamine” has a molecular weight of 192.262. It is a powder that is typically stored at room temperature . For more detailed physical and chemical properties, it would be best to refer to a Material Safety Data Sheet (MSDS) or similar documentation .Scientific Research Applications
Pharmaceutical Testing and Research
[4-(Pyridin-2-yl)oxan-4-yl]methanamine dihydrochloride is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical results during the drug development process. This compound may be involved in the synthesis of various pharmaceutical intermediates due to its structural properties.
Catalysis in Organic Synthesis
This compound has been identified in the context of pyridine-boryl radical chemistry, which has advanced significantly, enabling novel synthetic applications . It is likely involved in cascade reactions leading to the synthesis of complex molecules like indolizines, which are important in medicinal chemistry.
Material Science
In material science, [4-(Pyridin-2-yl)oxan-4-yl]methanamine is a potential precursor for the synthesis of compounds with applications in electrochromic devices . These materials change color upon electrical stimulus and are used in smart windows, displays, and mirrors.
Analytical Chemistry
The compound serves as a reagent or a standard in analytical chemistry to confirm the presence or concentration of other substances in a sample . It can be used to develop new analytical methods or improve existing ones, particularly in the identification of complex organic compounds.
Pharmacology
In pharmacology, [4-(Pyridin-2-yl)oxan-4-yl]methanamine may be involved in studies related to the mechanism of action of drugs . Its derivatives could be used to explore the pharmacodynamics and pharmacokinetics of new therapeutic agents.
Biochemistry
This compound could be used in biochemistry research to study enzyme reactions, particularly those involving oxidation processes . It might also be useful in the study of metabolic pathways and the synthesis of biomolecules.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-pyridin-2-yloxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDICHBNUVLHXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2608550.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one](/img/structure/B2608551.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2608552.png)
![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2608557.png)


![N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2608561.png)
![1-[(2,4-Dichlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B2608562.png)
![Benzo[d]thiazol-6-yl(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2608564.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2608567.png)
